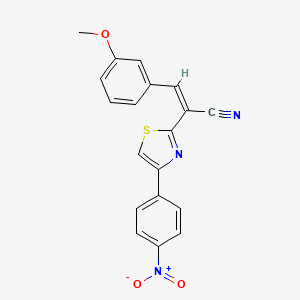

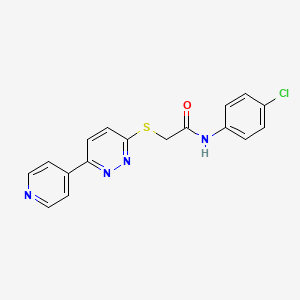

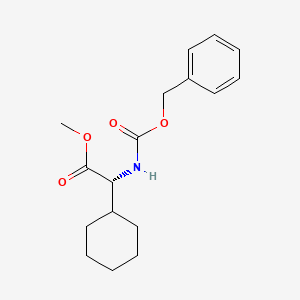

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in scientific research for its unique properties and effects.

Applications De Recherche Scientifique

Synthesis and Modification

Thiazolecarboxylic Acid Derivatives : Ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid were acylated to yield 2-acetyl(arylsulfonyl)amino derivatives. These derivatives were further modified into esters and used for synthesizing various substituted derivatives (Dovlatyan et al., 2004).

Synthetic Modifications for Antimicrobial Study : Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate were synthesized, and their structures were confirmed using various spectral techniques. These compounds exhibited antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019).

Strecker Approach : A general method for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates was developed. This involved addition reactions and cyclization processes to yield the target heterocycles (Cheng et al., 2016).

Antitumor Activity

- Ethyl 2-Substituted-aminothiazole-4-carboxylate Analogs : Synthesis of these analogs was reported, and they demonstrated potential anticancer activity in vitro against human tumor cell lines (El-Subbagh et al., 1999).

Photophysical Properties

- Photoarylation-Photoisomerization : The photochemical reaction of ethyl 2-chlorothiazole-5-carboxylate and benzene was studied, resulting in ethyl 3-phenylisothiazole-4-carboxylate. These compounds were analyzed for their photophysical properties and singlet-oxygen sensitizing capabilities (Amati et al., 2010).

Various Syntheses and Applications

- Oxidative Cyclization : Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate was converted into benzcarbazoloquinones through oxidative cyclization (Rajeswaran et al., 1994).

- Michael-like Addition Strategy : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was used as a precursor for various analogs, demonstrating the versatility of these compounds in synthetic chemistry (Boy et al., 2005).

- Phosphine-Catalyzed Annulation : This synthesis process was employed to create ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the compound's utility in complex organic syntheses (Zhu et al., 2003).

Biological Activities

- Fungicidal and Insecticidal Activity : Novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated for their biological activities, showing fungicidal and insecticidal properties (Liu et al., 2004).

- Antitrypanosomal Activity : Derivatives of 2-(2-Benzamido)ethyl-4-phenylthiazole were synthesized and tested against Trypanosoma brucei, the pathogen causing human African trypanosomiasis, demonstrating significant inhibitory activity (Patrick et al., 2016).

Propriétés

IUPAC Name |

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5S2/c1-7-30-21(27)19-16(6)23-22(31-19)24-20(26)17-8-10-18(11-9-17)32(28,29)25(12-14(2)3)13-15(4)5/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMIQDDKBHUGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)

amine dihydrochloride](/img/structure/B2737653.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)

![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)

![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737665.png)